Ethyl 8-bromo-4-chloroquinoline-3-carboxylate
Overview
Description
Ethyl 8-bromo-4-chloroquinoline-3-carboxylate is a chemical compound with the empirical formula C12H9BrClNO2 . It has a molecular weight of 314.56 . This compound is typically used as a laboratory chemical .
Molecular Structure Analysis
The SMILES string for Ethyl 8-bromo-4-chloroquinoline-3-carboxylate isCCOC(=O)c1cnc2c(Br)cccc2c1Cl
. The InChI key is MLHAFVCMBUQWKC-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
Ethyl 8-bromo-4-chloroquinoline-3-carboxylate is a solid . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved resources.Scientific Research Applications
Synthesis and Chemical Applications
Ethyl 8-bromo-4-chloroquinoline-3-carboxylate serves as a key intermediate in the synthesis of complex molecules. For instance, it has been utilized in the preparation of [Tetrazoyl-11C]LY202157, a compound intended for in vivo studies of the NMDA receptor channel complex. The synthesis involved a multi-step process starting from a bromo precursor, leading to a compound that, despite not crossing the brain-blood barrier, has significant implications for neurological research (Ponchant et al., 2000).
In another study, the synthesis of novel quinoline derivatives was explored using a halomethylquinoline building block, akin to Ethyl 8-bromo-4-chloroquinoline-3-carboxylate. These derivatives showed potential antibacterial and antitubercular activities, demonstrating the compound's utility in developing new therapeutic agents (Li et al., 2019).
Catalysis and Reaction Development
The compound has also been pivotal in catalysis research. For example, 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate was used as a catalyst in the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimethyl-5-oxoquinoline-3-carboxylates, demonstrating the compound's role in facilitating efficient and clean synthetic processes (Khaligh, 2014).
Photolabile Protecting Groups
Furthermore, derivatives of Ethyl 8-bromo-4-chloroquinoline-3-carboxylate have been investigated as photolabile protecting groups. Brominated hydroxyquinoline, a related compound, was shown to have high quantum efficiency and sensitivity to multiphoton-induced photolysis, making it a useful tool in the controlled release of biologically active molecules (Fedoryak & Dore, 2002).
Material Science and Fluorescent Compounds
In material science, mesomeric betaines constructed from quinolinium cations and carboxylate anions, separated by thiophene-ethynyl spacers, have been synthesized starting from 3-ethynylquinoline. These compounds, related to Ethyl 8-bromo-4-chloroquinoline-3-carboxylate, displayed interesting fluorescent properties, underscoring the compound's potential in the development of new fluorescent materials (Smeyanov et al., 2017).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
ethyl 8-bromo-4-chloroquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHAFVCMBUQWKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392315 | |
Record name | Ethyl 8-bromo-4-chloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-bromo-4-chloroquinoline-3-carboxylate | |
CAS RN |
206258-97-1 | |
Record name | Ethyl 8-bromo-4-chloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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